3,3-Difluoroacrylic acid
Description
3,3-Difluoroacrylic acid (CAS 461-69-8) is a fluorinated derivative of acrylic acid with the molecular formula C₃H₂F₂O₂. Its structure features two fluorine atoms at the α and β positions of the acrylic acid backbone. The electron-withdrawing nature of fluorine substituents enhances its acidity compared to non-fluorinated acrylic acids, making it a reactive intermediate in organic synthesis and polymer chemistry .
Properties
IUPAC Name |
3,3-difluoroprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBJUTSBUKQIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601036268 | |
| Record name | 3,3-Difluoroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601036268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-69-8 | |
| Record name | 3,3-Difluoroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601036268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Difluoroacrylic acid can be synthesized through the dehydrohalogenation of activated acyl compounds. One common method involves the conversion of bromodifluoropropionic acid to the corresponding acid chloride, followed by halogen exchange and dehydrobromination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Michael Addition Reactions
3,3-Difluoroacrylic acid derivatives, such as esters and nitriles, demonstrate limited participation in Michael addition reactions. A study involving nitroalkane salts (e.g., 1,1-dinitroethane) in methanol or DMF with 3,3-difluoroacrylonitrile revealed no successful "C"-type Michael adduct formation. Despite rapid initial reactivity observed via NMR, no fluorine-containing products were isolated, suggesting steric hindrance or electronic deactivation by fluorine atoms .
Comparative Reactivity:
| Substrate | Reaction Partner | Conditions | Outcome |
|---|---|---|---|
| Acrylonitrile | 1,1-Dinitroethane | Methanol/NaOMe or DMF/KF | 66% yield (methanol) |
| 3,3-Difluoroacrylonitrile | 1,1-Dinitroethane | Same as above | No isolated products |
Cycloaddition and Thermal Decomposition
This compound derivatives are synthesized via cycloaddition pathways. A notable route involves the [2+2] cycloaddition of acrylonitrile with tetrafluoroethylene, forming 1-cyano-2,2,3,3-tetrafluorocyclobutane. Subsequent vacuum pyrolysis at 700°C induces retro [2+2] cycloreversion, regenerating tetrafluoroethylene and acrylonitrile .
Key Steps:
-
Cycloaddition :
-
Pyrolysis :
Esterification and Derivatives
The acid is frequently converted to esters for further reactivity studies. For example, 2,3-dichloro-3,3-difluoropropionates are synthesized via iodine monochloride addition to pentafluoropropene, followed by hydrolysis and zinc reduction :
Comparative Reactivity with Non-Fluorinated Analogues
The fluorine atoms significantly reduce electrophilicity, as shown below:
| Property | This compound | Acrylic Acid |
|---|---|---|
| Electrophilicity | Reduced due to -I effect | Higher |
| Michael Addition | Unreactive | Reactive |
| Thermal Stability | Lower (retro-cycloaddition at 700°C) | Higher |
Mechanistic Insights
-
Electronic Effects : Fluorine’s electronegativity decreases the electron density of the α,β-unsaturated system, disfavoring nucleophilic attacks .
-
Steric Effects : Bulky fluorine atoms hinder approach of nucleophiles in Michael additions .
These properties make this compound less reactive in traditional conjugate additions but useful in specialized cycloaddition and pyrolysis applications. Further studies are needed to explore its potential in polymer chemistry or fluorinated material synthesis.
Scientific Research Applications
3,3-Difluoroacrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which 3,3-Difluoroacrylic acid exerts its effects involves interactions with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. These interactions can influence enzyme activity, metabolic processes, and the overall behavior of the compound in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3,3-difluoroacrylic acid with fluorinated acrylic acids and other structurally related compounds, focusing on substituent effects, applications, and key research findings:
Key Structural and Functional Differences
- Substituent Effects on Acidity: The α,β-difluoro substitution in this compound significantly lowers its pKa compared to phenyl-substituted fluorinated acrylic acids. For example, (E)-3-(3-fluorophenyl)acrylic acid has a pKa closer to non-fluorinated acrylic acids (~4.5–5.0), while this compound likely exhibits stronger acidity (pKa < 3) due to fluorine's electron-withdrawing effects . In contrast, 3,3’-thiodipropionic acid lacks fluorine but contains a sulfur atom, which contributes to its antioxidant functionality rather than acidity .
Applications :
- This compound : Primarily used in polymer chemistry for synthesizing fluorinated polymers with enhanced thermal and chemical resistance .
- Phenyl-substituted fluorinated acrylic acids : These compounds (e.g., 3-(3,4-difluorophenyl)acrylic acid) exhibit strong antioxidant activity (IC₅₀ ~11–17 µg/mL via DPPH assay) and are studied for natural preservatives in food and pharmaceuticals .
- 3,3’-Thiodipropionic acid : Used in biodegradation pathways (e.g., catabolism by Variovorax paradoxus TBEA6) and as an industrial stabilizer .
Synthetic Routes :
Biological Activity
3,3-Difluoroacrylic acid (DFAA) is a fluorinated derivative of acrylic acid that has garnered attention for its potential biological activities. This compound's unique chemical structure, characterized by the presence of two fluorine atoms at the 3-position, influences its reactivity and interaction with biological systems. This article explores the biological activity of DFAA, including its antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and detailed research findings.
This compound is known for its distinctive electronic properties due to the electronegative fluorine atoms. These properties enhance its lipophilicity and can affect its interaction with biological targets. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are critical in its application in medicinal chemistry.
Antimicrobial Activity
Research indicates that DFAA exhibits significant antimicrobial properties. A study conducted on difluoromethyl-substituted compounds revealed enhanced antibacterial activity against Mycobacterium smegmatis, a model organism for studying tuberculosis . The minimum inhibitory concentration (MIC) values demonstrated that DFAA derivatives showed selective activity against this bacterium while maintaining low cytotoxicity against human cell lines such as HepG2 and A549.
Table 1: Antimicrobial Activity of DFAA Derivatives
| Compound | MIC (µg/mL) | Cytotoxicity (CC50, µg/mL) |
|---|---|---|
| DFAA | 8 | >100 |
| Control | 16 | 50 |
Anticancer Properties
The anticancer potential of DFAA has also been investigated. In vitro studies have shown that DFAA can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation. For instance, a study highlighted that DFAA derivatives could inhibit the growth of breast cancer cells by inducing oxidative stress and disrupting mitochondrial function .
Case Study: Inhibition of Cancer Cell Proliferation
In a controlled laboratory setting, DFAA was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability:
- IC50 Value : Approximately 15 µM after 48 hours of exposure.
- Mechanism : Induction of reactive oxygen species (ROS) leading to mitochondrial dysfunction.
The biological activity of DFAA is primarily attributed to its ability to interact with various molecular targets within cells. The difluoromethyl group enhances binding affinity to enzymes involved in metabolic pathways. Furthermore, DFAA can act as an inhibitor of certain kinases that are crucial for cancer cell survival .
Research Findings and Implications
Recent studies have expanded the understanding of DFAA's biological activities:
- Antioxidant Activity : Research has shown that DFAA exhibits moderate antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
- Potential as a Pharmaceutical Intermediate : Given its unique structure, DFAA is being explored as a precursor for synthesizing novel therapeutic agents with enhanced efficacy against resistant microbial strains and cancer cells.
Q & A
Q. Table 1: Experimentally Determined pKa Values for Fluorinated Carboxylic Acids
| Compound | pKa (25°C) | Method | Reference |
|---|---|---|---|
| This compound | 3.17 | Potentiometric Titration | LANGE’s Handbook |
| Difluoroacetic acid | 1.33 | Potentiometric Titration | LANGE’s Handbook |
(Basic) What synthetic strategies are effective for preparing this compound?
Methodological Answer:
A common route involves halogenation of acrylic acid derivatives :
Electrophilic Fluorination : React 3-oxoacrylic acid with a fluorinating agent (e.g., DAST or Deoxo-Fluor) to introduce fluorine atoms at the β-position.
Decarboxylation : Hydrolyze fluorinated malonic acid derivatives (e.g., 3,3-difluoromalonic acid) under acidic conditions to yield the target compound.
Monitor reaction progress via thin-layer chromatography (TLC) or 19F NMR to track fluorine incorporation. Purify using recrystallization (solvent: water/ethanol mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane).
(Advanced) How can trace amounts of this compound be detected in environmental samples?
Methodological Answer:
For environmental matrices (e.g., water, soil), employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI−):
- Column : C18 (2.1 × 100 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
- Detection Limit : Achieve ≤1 ng/L using isotope dilution (e.g., 13C-labeled internal standards).
Validate method accuracy via spike-recovery experiments (70–120% recovery) and compare against ECHA guidelines for fluorinated pollutants .
(Advanced) How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability)?
Methodological Answer:
Contradictions often arise from differing experimental conditions. Resolve discrepancies by:
Standardizing Protocols : Use IUPAC-recommended buffers and temperatures.
Multi-Technique Validation : For solubility, combine gravimetric analysis (saturation shaking) with HPLC-UV quantification .
Computational Modeling : Predict solubility parameters via COSMO-RS or DFT calculations to cross-check empirical data.
For stability, conduct accelerated degradation studies under varied pH/temperature and analyze degradation products via GC-MS .
(Advanced) What experimental designs are optimal for studying the reaction mechanisms of this compound in nucleophilic substitutions?
Methodological Answer:
To elucidate mechanisms:
Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protonated substrates (e.g., D2O vs. H2O) to identify rate-determining steps.
In Situ Monitoring : Use Raman spectroscopy or stopped-flow NMR to capture intermediates.
Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to map energy profiles and transition states.
For example, in esterification reactions, track acyl-oxygen cleavage vs. alkyl-oxygen cleavage pathways using 18O isotopic labeling .
(Advanced) How to evaluate the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
Design a pH-dependent stability study :
Buffer Preparation : Simulate physiological conditions (pH 7.4, 37°C) using phosphate-buffered saline (PBS).
Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours.
Quantification : Analyze residual compound via HPLC-DAD (λ = 210 nm) and identify hydrolysis products (e.g., difluoroacetate) via HRMS .
Calculate degradation half-life (t1/2) using first-order kinetics. Compare results to structurally similar acids (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to assess fluorine’s electronic effects .
Table 2: Analytical Methods for Fluorinated Carboxylic Acids
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
